molecular formula C14H13NO3 B6364168 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% CAS No. 1255635-32-5

6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%

Cat. No. B6364168
CAS RN: 1255635-32-5
M. Wt: 243.26 g/mol
InChI Key: ILARRPOUIXBFMX-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-methylphenyl)nicotinic acid, also known as 6-MMPNA, is an organic compound derived from nicotinic acid. It is a relatively new compound that is of great interest to scientists due to its potential applications in a wide range of areas.

Scientific Research Applications

6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in a wide range of areas, including cancer research, biochemistry, and pharmacology. It has been found to have anti-inflammatory and anti-apoptotic effects, which makes it a promising candidate for the development of new drugs and therapies. In addition, it has been used to study the structure and function of enzymes, as well as its potential use in the development of new imaging agents for medical diagnostics.

Mechanism of Action

The exact mechanism of action of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is still being studied. However, it is believed that the compound binds to nicotinic acid receptors in the body, which in turn modulates the activity of various enzymes and other proteins. This modulation can lead to a variety of effects, including anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% are still being studied. However, studies have shown that the compound has anti-inflammatory and anti-apoptotic effects. It has also been shown to modulate the activity of various enzymes and other proteins, which can lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% for lab experiments include its high purity (95%) and its relatively simple synthesis method. The main limitation of using 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

The potential applications of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% are still being explored. Some potential future directions include its use in the development of new drugs and therapies, as well as its use in the development of new imaging agents for medical diagnostics. In addition, further research is needed to better understand the biochemical and physiological effects of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%, as well as its mechanism of action.

Synthesis Methods

The synthesis of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is a multi-step process. The first step involves the condensation of 4-methoxy-3-methylphenol with nicotinic acid to form a Schiff base. This is followed by a reduction of the Schiff base using sodium borohydride to form the desired 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. The overall yield of this synthesis is approximately 95%, making it a highly efficient method.

properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)12-5-3-11(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILARRPOUIXBFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680860
Record name 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxy-3-methylphenyl)nicotinic acid

CAS RN

1255635-32-5
Record name 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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